PT 1

AMPK isoform selectivity Skeletal muscle metabolism γ-subunit pharmacology

PT 1 is the essential tool for isoform-specific AMPK studies. It uniquely activates γ1- but not γ3-containing complexes in muscle, a differentiation from pan-activators like AICAR. Its direct antagonism of α-subunit autoinhibition allows for unambiguous signaling studies in LKB1-deficient models where indirect activators fail. Secure your supply of this high-purity compound for rigorous metabolic and kinase research.

Molecular Formula C23H16ClN3O6S
Molecular Weight 497.9 g/mol
Cat. No. B560285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT 1
Synonyms2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid
Molecular FormulaC23H16ClN3O6S
Molecular Weight497.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3
InChIInChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10-
InChIKeyRTHRCOIONCZINZ-JMIUGGIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

PT 1: A Selective AMPK Activator with Defined Isoform-Specific Activity for Metabolic Research Procurement


PT 1 (CAS 331002-70-1) is a small-molecule activator of AMP-activated protein kinase (AMPK) that directly antagonizes autoinhibition of the catalytic α subunit [1]. Unlike indirect activators that rely on upstream kinases or alterations in cellular energy charge, PT 1 activates truncated, inactive forms of AMPK α1 monomers and stimulates AMPK heterotrimer (α1β1γ1) activity with an EC50 of 0.3 μM . The compound exhibits selective activation of γ1-containing AMPK complexes over γ3-containing complexes in mouse skeletal muscle, a property not shared by the widely used reference activator AICAR [2]. However, its mechanism has been refined by later studies showing that PT 1 can also activate AMPK indirectly via mitochondrial respiratory chain inhibition, leading to increased cellular AMP:ATP ratios in certain cellular contexts [3]. This dual mechanism underscores the importance of precise experimental design when using PT 1 as a tool compound.

PT 1 in Metabolic Research: Why Generic AMPK Activators Cannot Replicate Its Defined Activity Profile


Generic substitution of AMPK activators in metabolic research is not scientifically valid due to fundamental differences in activation mechanisms, isoform selectivity, and cellular context dependence. PT 1 is distinguished from indirect activators like metformin or AICAR by its ability to directly antagonize α-subunit autoinhibition in cell-free systems, independent of upstream kinases or changes in AMP:ATP ratio [1]. This direct activation mode contrasts with indirect activators that require functional LKB1 or CaMKKβ signaling, limiting their utility in certain knockout or disease models. Furthermore, PT 1 exhibits a unique, context-dependent isoform selectivity: it selectively activates γ1- but not γ3-containing AMPK complexes in intact mouse skeletal muscle, whereas AICAR activates both isoforms indiscriminately [2]. This property makes PT 1 an essential tool for dissecting γ-subunit-specific metabolic functions in muscle. The evidence below quantifies these critical differentiators, enabling informed procurement decisions for applications requiring precise control over AMPK activation mechanisms or isoform-specific interrogation.

PT 1: A Quantitative Evidence Guide for AMPK Activator Selection in Metabolic and Cell Signaling Research


PT 1 vs. AICAR: Differential Activation of AMPK γ1 vs. γ3 Complexes in Mouse Skeletal Muscle

PT 1 selectively increases the activity of γ1-containing AMPK complexes while failing to activate γ3-containing complexes in incubated mouse skeletal muscle. In contrast, the commonly used AMPK activator AICAR activates both γ1- and γ3-containing complexes without discrimination [1]. This isoform selectivity is a key differentiator for studies requiring dissection of γ-subunit-specific metabolic functions in muscle tissue.

AMPK isoform selectivity Skeletal muscle metabolism γ-subunit pharmacology

PT 1 vs. AICAR and Metformin: Direct AMPK Activation Independent of LKB1 and AMP:ATP Ratio Changes

PT 1 activates AMPK and phosphorylates its downstream substrate ACC in HeLa cells that are genetically deficient in the upstream kinase LKB1 [1]. Furthermore, PT 1 induces AMPK phosphorylation in L6 myotubes without altering the cellular AMP:ATP ratio [1]. This contrasts with indirect activators like AICAR (which requires conversion to ZMP and alters adenine nucleotide ratios) and metformin (which requires LKB1 and increases AMP:ATP ratio via complex I inhibition).

AMPK activation mechanism LKB1-independent signaling Direct AMPK agonists

PT 1 Displays Superior Potency for AMPK α1β1γ1 Heterotrimer Compared to Truncated α Subunits

PT 1 activates human AMPK α1β1γ1 heterotrimer with an EC50 of 0.3 μM, which is markedly more potent than its activation of truncated α subunit constructs α1394 (EC50 = 8 μM) and α2398 (EC50 = 12 μM) [1]. This 27- to 40-fold potency difference suggests that the full heterotrimeric context enhances PT 1's ability to antagonize autoinhibition.

AMPK heterotrimer activation Allosteric regulation Structure-activity relationship

PT 1 vs. C24: Pharmacokinetic Limitations Define PT 1's Role as a Preclinical Tool Compound

PT 1 is not effective in vivo due to a poor pharmacokinetic profile, a limitation that led to the structural optimization and discovery of the orally bioavailable analog C24 [1]. C24 was developed from PT 1 via structure-activity optimization and demonstrates improved bioavailability, enabling chronic oral dosing in diabetic db/db mice to reduce blood glucose and lipid levels [2]. This defines PT 1 as a valuable in vitro and ex vivo tool compound, but not a candidate for in vivo efficacy studies.

AMPK activator bioavailability In vivo efficacy Lead optimization

PT 1 Exhibits Context-Dependent Mechanism: Direct Activation in Vitro vs. Indirect Activation in Certain Cell Types

While PT 1 directly activates truncated AMPK α subunits in cell-free assays, later studies demonstrated that in HEK293 cells, PT 1 activates AMPK indirectly by inhibiting the respiratory chain and increasing cellular AMP:ATP and ADP:ATP ratios [1]. This mechanism was confirmed by the failure of PT 1 to activate an AMP-insensitive R299G mutant of AMPK-γ1 [1]. This dual mechanism contrasts with direct allosteric activators like A-769662 and C24, which maintain direct activation in cellular contexts.

AMPK activation mechanism Mitochondrial respiration Cellular energy status

PT 1 Effectively Reduces Lipid Content in HepG2 Cells via AMPK Activation, Comparable to Known Anti-Steatotic Agents

PT 1 dose-dependently lowers hepatic lipid content in HepG2 human hepatoma cells through AMPK activation, an effect that is diminished by co-treatment with the AMPK inhibitor compound C [1]. This anti-steatotic effect in a cellular model of hepatic lipid accumulation demonstrates functional AMPK-dependent metabolic regulation.

Hepatic steatosis Lipid metabolism NAFLD research tools

PT 1: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Dissecting γ1-Specific vs. γ3-Specific AMPK Functions in Skeletal Muscle Metabolism

PT 1's unique ability to selectively activate γ1-containing AMPK complexes while sparing γ3-containing complexes in mouse skeletal muscle makes it an indispensable tool for studies requiring isoform-specific dissection of AMPK signaling in muscle [1]. Researchers investigating γ1-specific metabolic pathways, such as ULK1-mediated autophagy regulation, can employ PT 1 to activate γ1 complexes without confounding γ3-dependent effects on glucose transport or ACC2 phosphorylation. This application is not achievable with pan-γ activators like AICAR.

Investigating Direct AMPK Activation in LKB1-Deficient Disease Models

PT 1 activates AMPK and phosphorylates ACC in HeLa cells lacking the upstream kinase LKB1, without altering cellular AMP:ATP ratios [1]. This property makes PT 1 uniquely suitable for studying AMPK signaling in LKB1-deficient contexts, including Peutz-Jeghers syndrome models, certain cancer cell lines, and tissues where LKB1 expression is compromised. Indirect activators like metformin or AICAR are ineffective in these models, highlighting PT 1 as the preferred tool compound.

In Vitro and Ex Vivo Studies of Hepatic Lipid Metabolism and Steatosis

PT 1 dose-dependently reduces lipid content in HepG2 hepatoma cells through AMPK-dependent mechanisms, as evidenced by reversal with the AMPK inhibitor compound C [1]. This establishes PT 1 as a validated positive control for in vitro studies of AMPK-mediated regulation of hepatic lipid accumulation, relevant to NAFLD and steatosis research. Its direct activation mechanism provides a cleaner signal than indirect activators that may have AMPK-independent metabolic effects.

Cell-Free Biochemical Characterization of AMPK Autoinhibition and Allosteric Regulation

PT 1 directly activates truncated, inactive AMPK α subunit constructs (α1394, α1335, α2398) in cell-free kinase assays by antagonizing autoinhibition [1]. This property makes PT 1 an ideal tool for in vitro biochemical studies of AMPK regulatory mechanisms, including autoinhibitory domain function, allosteric modulator screening, and structure-activity relationship analysis of AMPK activators. The compound's defined EC50 values for different α subunit truncations (8-12 μM) provide quantitative benchmarks for assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PT 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.